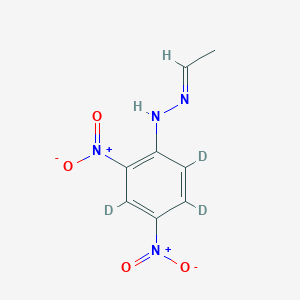

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 is a deuterium-labeled derivative of Acetaldehyde 2,4-dinitrophenylhydrazone. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule makes it useful for various analytical and tracing applications, particularly in the field of pharmacokinetics and drug metabolism studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 involves the reaction of acetaldehyde with 2,4-dinitrophenylhydrazine in the presence of deuterium oxide (D2O). The reaction typically proceeds under mild conditions, with the deuterium atoms being incorporated into the hydrazone moiety. The reaction can be represented as follows:

CH3CHO+C6H3(NO2)2NHNH2→CH3CH=NNHC6H3(NO2)2

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped to handle isotope-labeled compounds. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms and achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the hydrazone group to amines.

Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenylhydrazones

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 functions primarily through an electrophilic addition mechanism. It interacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. The incorporation of deuterium enhances its stability and allows for precise quantitation in complex mixtures. The reaction can be catalyzed by bases such as sodium hydroxide or potassium hydroxide, leading to the formation of colored products that can be easily detected spectrophotometrically.

Analytical Chemistry

- Stable Isotope Labeling : this compound is widely utilized as a stable isotope-labeled compound for tracing and quantification in various analytical techniques. Its deuterium labeling allows researchers to differentiate between labeled and unlabeled compounds in complex samples.

- HPLC Analysis : The compound is employed in high-performance liquid chromatography (HPLC) to analyze carbonyl compounds in environmental samples, including mainstream smoke from tobacco products. Acid-catalyzed isomerization studies have shown its effectiveness in quantifying carbonyl derivatives under various conditions .

Biochemical Studies

- Metabolic Pathways : In metabolic studies, this compound is used to track the incorporation and transformation of labeled acetaldehyde in biological systems. Its ability to form stable derivatives with carbonyls makes it a valuable tool for understanding metabolic fluxes and pathways.

- Cellular Effects : It aids in studying the biochemical effects of aldehydes and ketones on cellular processes such as gene expression and cell signaling pathways. By quantifying these interactions, researchers can gain insights into metabolic disorders and cellular responses.

Pharmacokinetics

- Drug Metabolism Studies : The compound is instrumental in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its stable isotope labeling allows for precise tracking of drug metabolites in biological fluids .

- Toxicology : In toxicological assessments, this compound helps evaluate the effects of aldehydes on cellular metabolism and enzyme activity at varying concentrations.

Case Study 1: Environmental Analysis

A study analyzed carbonyl compounds in mainstream tobacco smoke using this compound as a derivatizing agent. The results indicated that the compound effectively captured carbonyls for HPLC analysis under varying conditions of acidity and concentration .

Case Study 2: Drug Metabolism

In pharmacokinetic research involving a new drug candidate, this compound was used to trace the metabolic pathways of the drug in animal models. The incorporation of deuterium allowed researchers to differentiate between the drug and its metabolites accurately over time.

Mécanisme D'action

The mechanism of action of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 involves its use as a tracer molecule. The deuterium atoms incorporated into the compound allow for precise tracking and quantitation using techniques such as mass spectrometry. The compound interacts with various molecular targets and pathways depending on the specific application, providing valuable insights into the behavior and transformation of labeled compounds in different environments .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Formaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3

- Acetone 2,4-dinitrophenylhydrazone-3,5,6-d3

- Benzaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3

Uniqueness

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 is unique due to its specific labeling with deuterium atoms, which enhances its stability and allows for precise analytical applications. Compared to other similar compounds, it offers distinct advantages in terms of tracing and quantitation in complex biological and chemical systems .

Activité Biologique

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 (commonly referred to as Acetaldehyde DNPH-d3) is a deuterated derivative of the classic 2,4-dinitrophenylhydrazone (DNPH) compound used primarily in analytical chemistry to detect carbonyl compounds such as aldehydes and ketones. This article delves into its biological activity, mechanisms of action, and applications in research.

Target of Action

Acetaldehyde DNPH-d3 specifically targets aldehydes and ketones through a nucleophilic addition-elimination reaction. The compound reacts with carbonyl groups to form stable hydrazone derivatives, which can be quantitatively analyzed.

Mode of Action

The electrophilic addition mechanism involves the compound adding across the carbon-oxygen double bond of aldehydes or ketones. This reaction is typically catalyzed by bases such as sodium hydroxide or potassium hydroxide, leading to the formation of colored products that can be measured spectrophotometrically.

Cellular Effects

Acetaldehyde DNPH-d3 plays a significant role in various cellular processes by enabling the detection and quantification of aldehydes and ketones—important intermediates in cellular metabolism. Its interaction with these compounds aids in studying their effects on cell signaling pathways and gene expression.

Metabolic Pathways

The compound participates in metabolic pathways related to the oxidation of aldehydes and ketones. By forming stable derivatives with these carbonyl compounds, it assists researchers in tracking metabolic flux and metabolite levels in biological samples.

Pharmacokinetics

Acetaldehyde DNPH-d3 is characterized by its stability under standard storage conditions. However, exposure to moisture or extreme temperatures can decrease its reactivity over time. Long-term studies indicate that it maintains efficacy for detecting carbonyl compounds.

Dosage Effects in Animal Models

Research indicates that the effects of Acetaldehyde DNPH-d3 vary with dosage:

- Low Doses: Effectively detects and quantifies aldehydes and ketones without significant adverse effects.

- High Doses: May exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism.

Transport and Distribution

Within biological systems, Acetaldehyde DNPH-d3 is transported via passive diffusion and active transport mechanisms. Its localization within cells is influenced by interactions with transporters and binding proteins, affecting its accumulation in specific cellular compartments like the cytoplasm and organelles such as mitochondria.

Comparative Analysis

| Compound | Unique Features |

|---|---|

| Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 | Deuterated for enhanced stability; used for precise analytical applications |

| Formaldehyde 2,4-Dinitrophenylhydrazone-d3 | Similar detection method but less stable than its acetaldehyde counterpart |

| Acetone 2,4-Dinitrophenylhydrazone-d3 | Used for detecting acetone specifically; less versatile than acetaldehyde derivative |

Case Studies

-

Detection of Aldehydes in E-Cigarette Aerosols

A study demonstrated the effectiveness of Acetaldehyde DNPH-d3 in measuring formaldehyde yields from e-cigarettes. The derivatization method employed allowed for accurate quantification of carbonyl compounds present in vapor products . -

Impact on Personal Exposure to VOCs during COVID-19

Research highlighted the role of Acetaldehyde DNPH-d3 in assessing changes in personal exposure to volatile organic compounds (VOCs) during lockdown measures. The study found variations in indoor air quality related to aldehyde levels due to increased home cooking activities .

Propriétés

IUPAC Name |

2,3,5-trideuterio-N-[(E)-ethylideneamino]-4,6-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2+/i3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBOQRNOMHHDFB-BOZDYOBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/N=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.